molecular formula C8H9N3O B12869947 2-Imino-3-methyl-2,3-dihydrobenzo[d]oxazol-5-amine

2-Imino-3-methyl-2,3-dihydrobenzo[d]oxazol-5-amine

Katalognummer: B12869947
Molekulargewicht: 163.18 g/mol
InChI-Schlüssel: KBZWXHNZDRHUPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Imino-3-methyl-2,3-dihydrobenzo[d]oxazol-5-amine is a heterocyclic compound with the molecular formula C₈H₉N₃O. It is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is often used as a building block in the synthesis of various pharmaceuticals and research chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-3-methyl-2,3-dihydrobenzo[d]oxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with methyl isocyanate, followed by cyclization to form the oxazole ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires a catalyst like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Imino-3-methyl-2,3-dihydrobenzo[d]oxazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

2-Imino-3-methyl-2,3-dihydrobenzo[d]oxazol-5-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Imino-3-methyl-2,3-dihydrobenzo[d]oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Imino-3-methyl-2,3-dihydrobenzo[d]oxazol-5-amine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of scientific research and industrial applications .

Eigenschaften

Molekularformel

C8H9N3O

Molekulargewicht

163.18 g/mol

IUPAC-Name

2-imino-3-methyl-1,3-benzoxazol-5-amine

InChI

InChI=1S/C8H9N3O/c1-11-6-4-5(9)2-3-7(6)12-8(11)10/h2-4,10H,9H2,1H3

InChI-Schlüssel

KBZWXHNZDRHUPA-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=CC(=C2)N)OC1=N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.